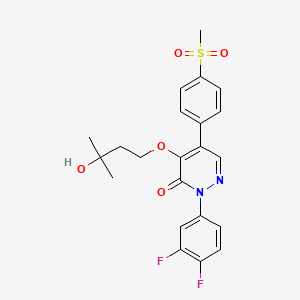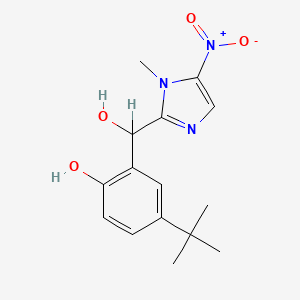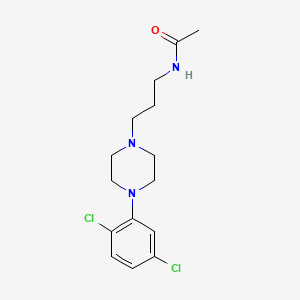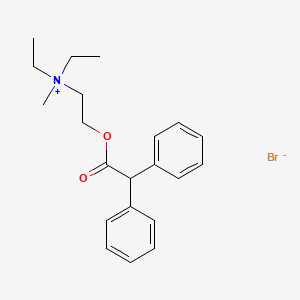
Adiphenine methyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adiphenine methyl bromide is a biochemical.
Applications De Recherche Scientifique
Overview of Methyl Bromide Research
Methyl bromide is extensively used as a fumigant for pre-plant and post-harvest pest control. However, due to its potential impact on the ozone layer and human health, significant research has been conducted to find alternatives and assess its various applications. Below are summaries of several studies related to methyl bromide, focusing on different aspects of its use and research into alternatives.
Alternatives to Methyl Bromide
Agricultural Applications : Research led by Schneider et al. (2003) provides an overview of the United States Department of Agriculture's initiatives to develop alternatives to methyl bromide in agricultural settings, particularly for crops like strawberries, peppers, and tomatoes (Schneider et al., 2003).
Stored-Product and Quarantine Insects : Fields and White (2002) discuss alternatives for controlling insects in stored products and quarantine applications, considering physical control methods and fumigant replacements such as phosphine and sulfuryl fluoride (Fields & White, 2002).
Nematode Management : Zasada et al. (2010) explore alternative control measures for nematodes in the absence of methyl bromide, emphasizing the need for greater knowledge of nematode biology to achieve effective control (Zasada et al., 2010).
Volatilization from Agricultural Fields : Majewski et al. (1995) investigated the volatilization rates of methyl bromide from tarped and nontarped fields, providing insights into the environmental impact of its agricultural use (Majewski et al., 1995).
Economic Aspects of Alternatives : Aegerter and Folwell (2000) analyzed the economic implications of alternative treatments to methyl bromide for postharvest and quarantine treatment of fresh fruits, a crucial aspect for agricultural economics (Aegerter & Folwell, 2000).
Environmental and Health Impact : Gemmill et al. (2013) investigated the effects of residential proximity to methyl bromide use on birth outcomes, highlighting potential health risks associated with its use near residential areas (Gemmill et al., 2013).
Environmental Degradation : Lubulwa et al. (1999) discussed incorporating the impacts of atmospheric environmental degradation in research evaluations, especially concerning the potential ban of methyl bromide due to its ozone-depleting properties (Lubulwa et al., 1999).
Propriétés
Numéro CAS |
6113-04-8 |
|---|---|
Nom du produit |
Adiphenine methyl bromide |
Formule moléculaire |
C21H28BrNO2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WMUOPJLADBOCIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Apparence |
Solid powder |
Autres numéros CAS |
6113-04-8 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adiphenine methyl bromide; NSC 83044; NSC-83044; NSC83044; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



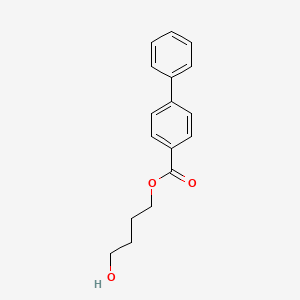
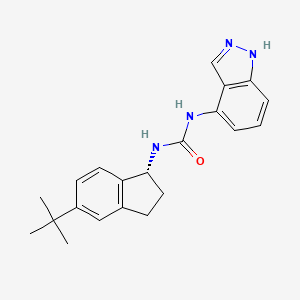
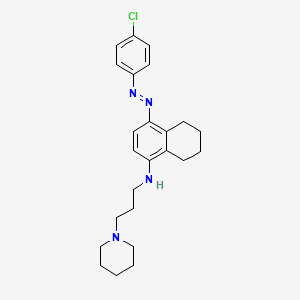
![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride](/img/structure/B1664302.png)

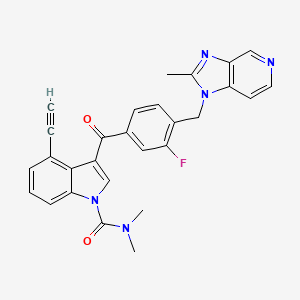
![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)
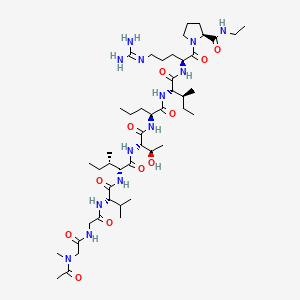
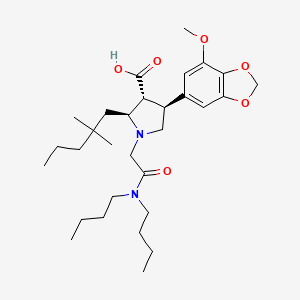
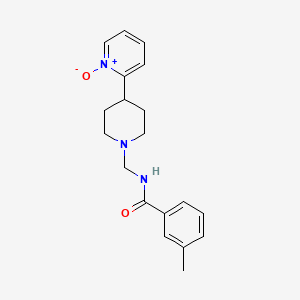
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)
